Barbituric acid, 1,3-dicyclohexyl-5-phenyl-
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Overview
Description
Barbituric acid, 1,3-dicyclohexyl-5-phenyl- is a derivative of barbituric acid, a compound known for its wide range of applications in medicinal chemistry. This particular derivative is characterized by the presence of two cyclohexyl groups and a phenyl group attached to the barbituric acid core. It is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-phenyl-barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after crystallization . The process is relatively straightforward and yields a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic acid as a solvent and acetic anhydride as a dehydrating agent ensures high yield and purity. The process involves careful control of reaction conditions to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dicyclohexyl-5-phenyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
1,3-dicyclohexyl-5-phenyl-barbituric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dicyclohexyl-5-phenyl-barbituric acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, barbituric acid derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Arylidene-1,3-dialkylbarbituric acid derivatives: These compounds are similar in structure but have different substituents, leading to variations in their chemical and biological properties.
1,3-Dimethylbarbituric acid: Another derivative with different alkyl groups, used in various chemical reactions.
Uniqueness
1,3-dicyclohexyl-5-phenyl-barbituric acid is unique due to the presence of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. These structural features make it suitable for specific applications, such as corrosion inhibition and potential therapeutic uses .
Properties
CAS No. |
747-79-5 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 |
InChI Key |
VHHKYYKWQDTBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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